![molecular formula C19H21NO2 B5810600 4-(3,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide](/img/structure/B5810600.png)
4-(3,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 4-(3,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide often involves multi-step chemical reactions that include the formation of key intermediate compounds. For example, the synthesis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid through ring-opening reactions and its characterization via spectroscopic methods such as FT-IR, 1H NMR, UV-Vis, and X-ray diffraction provides insights into the synthetic pathways that could be applied to related compounds (Nayak et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds within this class is often confirmed using single-crystal X-ray diffraction (XRD) alongside spectroscopic methods. For instance, the molecular structure, hyperpolarizability, molecular electrostatic potential, and HOMO and LUMO analysis of a similar compound was extensively studied to understand its chemical behavior and stability (Raju et al., 2015).
Chemical Reactions and Properties
The chemical reactivity and properties of these compounds are influenced by their functional groups and molecular structure. Studies on compounds like 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline reveal insights into their potential for forming Schiff bases, a common reaction for amide compounds, which is crucial for their application in various fields (Ajibade & Andrew, 2021).
Physical Properties Analysis
The physical properties such as melting points, solubility, and crystal structure are closely related to the molecular structure. The crystal packing, hydrogen bonding, and van der Waals interactions significantly affect the stability and solubility of these compounds. For example, the study on dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate provides valuable information on how molecular interactions influence the physical properties of similar compounds (Shabir et al., 2020).
Chemical Properties Analysis
The chemical properties, such as reactivity towards other chemicals, stability under various conditions, and the ability to undergo specific chemical transformations, are fundamental aspects of these compounds. For instance, the oxidative migration of a methyl group in a related compound mediated by transition metals highlights the unique reactivity that can be exploited in synthetic chemistry (Acharyya et al., 2003).
properties
IUPAC Name |
4-(3,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-13-8-9-16(12-15(13)3)18(21)10-11-19(22)20-17-7-5-4-6-14(17)2/h4-9,12H,10-11H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXZRSPWSLUWNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCC(=O)NC2=CC=CC=C2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47195190 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(3,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide |
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